N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core linked to a substituted 1,3-thiazole ring. The thiazole moiety is functionalized with a phenylimino group and a morpholine-containing propyl chain, while the benzenesulfonamide component includes N,N-dimethyl substituents. Its Z-configuration at the imino bond and the presence of hydrogen-bonding motifs (e.g., sulfonamide S=O and morpholine N-O) may influence solubility, crystallinity, and target binding .
Properties
Molecular Formula |
C24H30N4O3S2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H30N4O3S2/c1-26(2)33(29,30)22-11-6-8-20(18-22)23-19-32-24(25-21-9-4-3-5-10-21)28(23)13-7-12-27-14-16-31-17-15-27/h3-6,8-11,18-19H,7,12-17H2,1-2H3 |
InChI Key |
YSDYEFMJTGQKQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the reaction of a suitable precursor with sulfur and other reagents to form the thiazole ring.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.
Formation of the Benzenesulfonamide Group: This involves the reaction of a suitable benzene derivative with sulfonamide reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The target compound’s thiazole ring contrasts with triazole (e.g., [7–9]) and triazine (e.g., 30) cores. Unlike thiazolidinones (), the target lacks a dioxo group, which may reduce electrophilicity and off-target reactivity .
Substituent Effects: The morpholinylpropyl chain in the target compound parallels morpholino-triazines (e.g., 30), where morpholine enhances solubility and modulates pharmacokinetics. However, the propyl linker in the target may increase conformational flexibility compared to direct morpholine attachment in triazines .
Hydrogen-Bonding Motifs: The sulfonamide group (S=O, NH) provides strong hydrogen-bonding capacity, similar to sulfonylphenyl groups in triazole-thiones . However, the N,N-dimethyl substitution in the target compound reduces hydrogen-bond donor capacity compared to primary sulfonamides. The morpholine oxygen serves as a hydrogen-bond acceptor, a feature shared with morpholino-triazines .
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
Key Findings:
- Tautomerism: Unlike triazole-thiones [7–9], the target compound’s thiazole-imino structure precludes tautomerism due to its fixed Z-configuration and lack of thiol groups .
- Solubility: The morpholine and sulfonamide groups likely confer moderate aqueous solubility, comparable to morpholino-triazines . However, N,N-dimethyl substitution may reduce crystallinity compared to primary sulfonamides .
Biological Activity
N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Morpholine Ring
- Thiazole Ring
- Benzenesulfonamide Group
The molecular formula is with a molecular weight of 486.7 g/mol. Its IUPAC name is N,N-dimethyl-3-[3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Involves the reaction of precursors with sulfur.
- Introduction of the Morpholine Group : Achieved through nucleophilic substitution reactions.
- Formation of the Benzenesulfonamide Group : Involves reacting suitable benzene derivatives with sulfonamide reagents .
The biological activity of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the application context .
Antifungal Activity
Research indicates that compounds similar to N,N-dimethyl... exhibit antifungal properties. For instance, derivatives of thiazole imines showed significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity Against Candida Species
| Compound | MIC (μg/mL) |
|---|---|
| 2d | 1.23 |
| 2e | 1.23 |
These compounds were shown to inhibit ergosterol synthesis by targeting CYP51, a pathway critical for fungal cell membrane integrity .
Cytotoxicity
Cytotoxicity studies against NIH/3T3 cell lines revealed that compounds derived from this class exhibit selective toxicity. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating a favorable profile with minimal impact on normal cells .
Table 2: Cytotoxicity Analysis
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
In Silico Studies
Molecular docking studies have demonstrated that these compounds interact effectively with the active site of CYP51, suggesting their potential as antifungal agents through competitive inhibition mechanisms . The docking scores indicate strong binding affinities which correlate with their observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
